1-Benzyl-3-ethoxypyrrolidine
Overview
Description
Scientific Research Applications
Neuroleptic Activity and Synthesis The neuroleptic activity of benzamides, including those of 1-substituted 3-aminopyrrolidines, has been studied extensively. Specifically, compounds like cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide showed promising results. This compound was found to be significantly more potent than other neuroleptics like haloperidol and metoclopramide, suggesting potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).
Structural and Conformational Studies X-ray and 1H-NMR spectroscopic studies have been conducted on various nootropic agents, including derivatives of 1-benzyl-3-ethoxypyrrolidine. These studies provide insights into the crystal and molecular structures, as well as the solution conformations of these compounds. Such detailed structural information is crucial for understanding the pharmacological properties and optimizing the efficacy of these compounds (Amato et al., 1990).
Pharmacological Selectivity The selective activity of 1-benzyl derivatives at specific receptors has been a topic of interest. For instance, the synthesis of the 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid (1-benzyl-APDC) revealed its promising mGluR6 selectivity. This specificity suggests its potential as a valuable pharmacological research tool, especially for studying metabotropic glutamate receptors (Tueckmantel et al., 1997).
Synthesis Optimization Efficient synthesis routes for compounds like 1-benzyl 3-aminopyrrolidine have been developed, with a focus on using inexpensive and commercially available starting materials. Such advancements in synthesis methods are crucial for making the production of these compounds more feasible and scalable, potentially paving the way for their broader application in various research and therapeutic contexts (Jean et al., 2001).
Properties
IUPAC Name |
1-benzyl-3-ethoxypyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-8-9-14(11-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAGWFZYAAHGQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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